(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone
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Overview
Description
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone typically involves multi-step organic reactions. One common approach includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The piperidine ring can be introduced via nucleophilic substitution reactions. The final step often involves coupling the aromatic and heterocyclic components under conditions such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to minimize by-products and ensure consistency in the final product .
Chemical Reactions Analysis
Types of Reactions
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone can undergo various chemical reactions including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, platinum oxide
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
(3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-triazol-5-yl)-piperidin-1-yl]-methanone
- (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-thiadiazol-5-yl)-piperidin-1-yl]-methanone
Uniqueness
Compared to similar compounds, (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone exhibits unique properties such as higher stability and specific binding interactions due to the presence of the oxadiazole ring .
Biological Activity
The compound (3,5-Dimethyl-phenyl)-[4-(3-pyridin-3-yl-[1,2,4]-oxadiazol-5-yl)-piperidin-1-yl]-methanone is a complex organic molecule that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of aromatic and heterocyclic structures that contribute to its biological properties. The oxadiazole ring is particularly noted for its bioactivity, often acting as a pharmacophore in various therapeutic applications.
Chemical Formula
- IUPAC Name : (3,5-dimethylphenyl)-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone
- CAS Number : 837411-45-7
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The oxadiazole moiety is known to inhibit various enzymes and receptors involved in cancer progression and other diseases.
Key Mechanisms:
- Enzyme Inhibition : The compound has been shown to inhibit key enzymes such as thymidylate synthase and histone deacetylases (HDAC), which are critical in cancer cell proliferation .
- Receptor Binding : It exhibits strong binding affinity towards certain receptors, enhancing its specificity and efficacy in targeting cancer cells .
Biological Activities
The compound demonstrates a broad spectrum of biological activities:
Anticancer Activity
Several studies have highlighted the anticancer potential of oxadiazole derivatives. For instance:
- In vitro Studies : The compound showed significant cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values ranging from 0.12 to 2.78 µM .
Antimicrobial Activity
Research indicates that the compound also possesses antimicrobial properties:
- Antitubercular Activity : It has been evaluated against Mycobacterium tuberculosis, showing promising results with IC90 values ranging from 3.73 to 4.00 µM .
Case Studies
- Anticancer Studies : A study demonstrated that derivatives of the oxadiazole scaffold could inhibit telomerase activity and HDAC, leading to apoptosis in cancer cells .
- Antimicrobial Research : In a series of experiments, the compound was found to be effective against various bacterial strains, indicating its potential as an antibiotic agent .
Comparative Analysis
Compared to other similar compounds, this compound exhibits unique stability and binding characteristics:
Compound Type | Unique Properties |
---|---|
Oxadiazole Derivatives | Higher stability; specific enzyme inhibition |
Other Anticancer Agents | Broader spectrum but less specificity |
Properties
IUPAC Name |
(3,5-dimethylphenyl)-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2/c1-14-10-15(2)12-18(11-14)21(26)25-8-5-16(6-9-25)20-23-19(24-27-20)17-4-3-7-22-13-17/h3-4,7,10-13,16H,5-6,8-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PTLZWAXQZWBGAA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)N2CCC(CC2)C3=NC(=NO3)C4=CN=CC=C4)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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